1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-[1-(furan-3-carbonyl)piperidin-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-[1-(furan-3-carbonyl)piperidin-4-yl]urea is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a furan ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-[1-(furan-3-carbonyl)piperidin-4-yl]urea typically involves multiple steps, starting with the preparation of the oxazole and furan intermediates. The oxazole ring can be synthesized through a cyclization reaction involving an appropriate amide and an aldehyde under acidic conditions. The furan ring can be prepared via a similar cyclization process using a suitable precursor.
Once the intermediates are prepared, they are coupled with a piperidine derivative through a series of condensation reactions. The final step involves the formation of the urea linkage, which can be achieved by reacting the intermediate with an isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-[1-(furan-3-carbonyl)piperidin-4-yl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Dihydrooxazole derivatives.
Substitution: Piperidine derivatives with various substituents.
Scientific Research Applications
1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-[1-(furan-3-carbonyl)piperidin-4-yl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-[1-(furan-3-carbonyl)piperidin-4-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-[1-(furan-2-carbonyl)piperidin-4-yl]urea: Similar structure but with a different position of the furan ring.
1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-[1-(thiophene-3-carbonyl)piperidin-4-yl]urea: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-[1-(furan-3-carbonyl)piperidin-4-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[(5-tert-butyl-1,3-oxazol-2-yl)methyl]-3-[1-(furan-3-carbonyl)piperidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-19(2,3)15-10-20-16(27-15)11-21-18(25)22-14-4-7-23(8-5-14)17(24)13-6-9-26-12-13/h6,9-10,12,14H,4-5,7-8,11H2,1-3H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQHINCAIQNAAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CNC(=O)NC2CCN(CC2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.